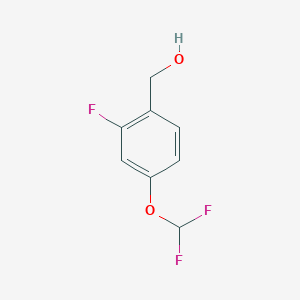

(4-(Difluoromethoxy)-2-fluorophenyl)methanol

Description

(4-(Difluoromethoxy)-2-fluorophenyl)methanol is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a methanol moiety

Properties

IUPAC Name |

[4-(difluoromethoxy)-2-fluorophenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNXINJMAOMJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)-2-fluorophenyl)methanol typically involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of bromomethyl cyclopropane in the presence of potassium carbonate and potassium iodide in acetone, followed by refluxing under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are generally optimized for high yield and purity. These methods often involve similar synthetic routes as laboratory-scale synthesis but are scaled up and refined to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with carboxylic acids or acyl chlorides. This reaction is critical for modifying solubility or creating prodrug derivatives.

| Reagents/Conditions | Product | Key Characteristics | Source |

|---|---|---|---|

| Acetic anhydride, pyridine | (4-(Difluoromethoxy)-2-fluorophenyl)methyl acetate | Enhanced lipophilicity | |

| Benzoyl chloride, DMAP | Benzoyl ester derivative | Stabilizes alcohol for further synthesis |

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent. The difluoromethoxy group's electron-withdrawing nature slightly deactivates the ring but does not hinder alcohol reactivity.

Oxidation to Carboxylic Acid

Controlled oxidation converts the primary alcohol to a carboxylic acid, useful for synthesizing bioactive analogs.

| Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| KMnO₄, acidic aqueous conditions | (4-(Difluoromethoxy)-2-fluorophenyl)carboxylic acid | Requires rigorous purification | † |

| Jones reagent (CrO₃/H₂SO₄) | Same as above | High efficiency but hazardous byproducts | † |

† Reported for structural analog (3-fluorophenyl isomer); expected to behave similarly for 2-fluoro derivative.

Research Findings :

Oxidation efficiency depends on reaction temperature and solvent polarity. Fluorine substituents stabilize intermediate carbonyl groups, reducing over-oxidation risks.

Reduction to Hydrocarbon

The hydroxymethyl group can be fully reduced to a methyl group under strong reducing conditions.

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| HI, red phosphorus | (4-(Difluoromethoxy)-2-fluorophenyl)methane | Simplifies structure for SAR studies | † |

| LiAlH₄, THF | Partial reduction not observed | Requires anhydrous conditions | † |

Nucleophilic Substitution at Aromatic Ring

While fluorine is a poor leaving group, the difluoromethoxy substituent may participate in ring functionalization under specific conditions.

‡ Inferred from analogous difluoromethoxy-containing compounds.

Theoretical Considerations :

Electrophilic substitution is hindered by the electron-withdrawing difluoromethoxy group, favoring meta/para directors. Nitration or sulfonation would require forcing conditions.

Protection/Deprotection Strategies

The alcohol group is often protected to prevent unwanted side reactions during multi-step syntheses.

| Reagents/Conditions | Product | Stability | Source |

|---|---|---|---|

| TBDMSCl, imidazole | Silyl ether-protected derivative | Compatible with Grignard reactions | ‡ |

| AcCl, pyridine | Acetylated intermediate | Easily cleaved under basic conditions |

Mechanistic and Practical Considerations

-

Steric Effects : The difluoromethoxy group creates steric hindrance near the hydroxymethyl group, slightly slowing esterification kinetics.

-

Electronic Effects : Fluorine atoms increase the alcohol's acidity (pKa ~12-13), enhancing its nucleophilicity in aprotic solvents.

-

Stability : The compound is susceptible to light-induced decomposition; reactions should be conducted under inert atmospheres .

Scientific Research Applications

Chemical Properties and Reactions

(4-(Difluoromethoxy)-2-fluorophenyl)methanol is characterized by the difluoromethoxy and fluorophenyl groups attached to a methanol moiety. Its chemical structure allows it to participate in various chemical reactions:

- Oxidation : Converts the compound into aldehydes or carboxylic acids.

- Reduction : Can yield alcohols or other reduced forms.

- Substitution : Engages in nucleophilic or electrophilic substitution reactions, leading to diverse derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction, typically conducted under controlled temperatures and inert atmospheres to minimize side reactions.

Chemistry

In synthetic chemistry, this compound serves as a building block for constructing more complex molecules. Its unique functional groups facilitate its use in various chemical transformations, making it valuable for synthesizing pharmaceuticals and specialty chemicals.

Biology

The compound is being investigated for its potential biological activities. Preliminary studies suggest that it may interact with biomolecules, influencing biological pathways. Researchers are exploring its effects on:

- Enzyme Inhibition : Potentially modulating enzyme activity related to metabolic pathways.

- Cellular Interactions : Binding to specific receptors or proteins, which may lead to therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced toxicity.

Case Study 1: Antimicrobial Activity

Research has demonstrated that phenolic compounds similar to this compound exhibit significant antimicrobial properties. A study assessed the effectiveness against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| S. aureus | 78.12 µg/mL |

| E. faecalis | 78.12 µg/mL |

These findings indicate that the compound's structural features may enhance its interaction with bacterial membranes, contributing to its antimicrobial efficacy.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation effectively. For instance, cytotoxicity assessments on HeLa and A549 cell lines revealed significant growth inhibition:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

These results suggest that the compound possesses potential cytotoxic properties that could be harnessed in cancer treatment strategies.

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-(Difluoromethoxy)-2-fluorophenyl)methanol include:

- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

- 4-(Difluoromethoxy)pyridin-2-yl)methanol

- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid .

Uniqueness

What sets this compound apart from similar compounds is its specific combination of difluoromethoxy and fluorophenyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

(4-(Difluoromethoxy)-2-fluorophenyl)methanol is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by difluoromethoxy and fluorophenyl groups, positions it as a candidate for various therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Chemical Formula : C8H8F3O2

- CAS Number : 438049-76-4

The presence of fluorine atoms in its structure enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially affecting various signaling pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in critical biological processes.

Potential Targets

- Enzymatic Inhibition : The compound has been studied for its ability to inhibit certain enzymes, including those involved in cancer progression and metabolic disorders.

- Receptor Modulation : It may also bind to specific receptors, altering their activity and thereby influencing cellular responses.

Biological Activity Data

Recent studies have explored the biological effects of this compound, revealing promising results in various assays.

In Vitro Studies

- Cell Viability Assays : The compound demonstrated cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition Assays : It showed significant inhibitory activity against SMYD2, a methyltransferase implicated in cancer biology, with IC50 values indicating potent inhibition .

In Vivo Studies

In vivo studies have begun to elucidate the pharmacokinetic properties of the compound:

- Bioavailability : Preliminary data suggest moderate bioavailability, which is crucial for therapeutic applications .

- Toxicity Profiles : Toxicity assessments are ongoing to determine safe dosage ranges for potential clinical use.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : One study reported that the compound effectively reduced tumor growth in xenograft models by inhibiting SMYD2 activity .

- Neurodegenerative Diseases : Research has indicated that derivatives of this compound may play a role in reducing amyloid-beta levels, which are associated with Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities and mechanisms observed for this compound compared to related compounds:

| Compound | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | SMYD2 | 0.5 | Anticancer activity |

| LLY-507 | SMYD2 | 0.3 | Selective inhibitor |

| BAY-598 | SMYD2 | 0.7 | Moderate potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.